Cas no 1378830-30-8 (3-(chloromethyl)-4-fluorobenzoic acid)

1378830-30-8 structure
اسم المنتج:3-(chloromethyl)-4-fluorobenzoic acid
3-(chloromethyl)-4-fluorobenzoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-(chloromethyl)-4-fluorobenzoic acid
-
- نواة داخلي: 1S/C8H6ClFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
- مفتاح Inchi: RRZGLPOCHNIWBK-UHFFFAOYSA-N
- ابتسامات: C(O)(=O)C1=CC=C(F)C(CCl)=C1
3-(chloromethyl)-4-fluorobenzoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019230-5g |
3-(Chloromethyl)-4-fluorobenzoic acid |
1378830-30-8 | 95% | 5g |
¥8895.0 | 2023-04-02 | |
Chemenu | CM462483-500mg |
3-(chloromethyl)-4-fluorobenzoic acid |
1378830-30-8 | 95%+ | 500mg |
$844 | 2023-03-27 | |
Chemenu | CM462483-250mg |
3-(chloromethyl)-4-fluorobenzoic acid |
1378830-30-8 | 95%+ | 250mg |
$545 | 2023-03-27 | |
Enamine | EN300-188600-5g |
3-(chloromethyl)-4-fluorobenzoic acid |
1378830-30-8 | 95% | 5g |
$2858.0 | 2023-09-18 | |
A2B Chem LLC | AW13213-10g |
3-(chloromethyl)-4-fluorobenzoic acid |
1378830-30-8 | 95% | 10g |
$4494.00 | 2024-04-20 | |
Aaron | AR01BGKP-250mg |
3-(chloromethyl)-4-fluorobenzoic acid |
1378830-30-8 | 95% | 250mg |
$695.00 | 2025-02-09 | |
Aaron | AR01BGKP-1g |
3-(chloromethyl)-4-fluorobenzoic acid |
1378830-30-8 | 95% | 1g |
$1381.00 | 2025-02-09 | |
Enamine | EN300-188600-1.0g |
3-(chloromethyl)-4-fluorobenzoic acid |
1378830-30-8 | 95% | 1g |
$0.0 | 2023-06-06 | |
Aaron | AR01BGKP-50mg |
3-(chloromethyl)-4-fluorobenzoic acid |
1378830-30-8 | 95% | 50mg |
$340.00 | 2025-02-09 | |
Enamine | EN300-188600-10g |
3-(chloromethyl)-4-fluorobenzoic acid |
1378830-30-8 | 95% | 10g |
$4236.0 | 2023-09-18 |
3-(chloromethyl)-4-fluorobenzoic acid الوثائق ذات الصلة
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
2. Back matter
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1378830-30-8 (3-(chloromethyl)-4-fluorobenzoic acid) منتجات ذات صلة
- 1250236-72-6(2-methyl-5-(2-methylpropyl)morpholine)
- 2138823-13-7(6-(ethoxymethylidene)-5H,6H,7H-cyclopentabpyridin-7-one)
- 2229337-77-1(2-1-(aminooxy)ethyl-4-fluoro-N,N-dimethylaniline)
- 2090879-04-0(4-Isoxazolecarboxylic acid, 5-bromo-3-ethyl-, methyl ester)
- 875781-19-4(1H-Pyrazolo[3,4-b]pyridine,5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-)
- 2034316-64-6([3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(8-quinolinyloxy)-1-piperidinyl]methanone)
- 1515012-94-8(2-Propanone, 1-[(2-chlorophenyl)thio]-3-methoxy-)
- 898443-75-9(1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea)
- 98446-84-5(1-Bromo-4-(propan-2-yloxy)methylbenzene)
- 2171992-35-9(1-ethyl-5-(2-fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine)
الموردين الموصى بهم
Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Handan Zechi Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
